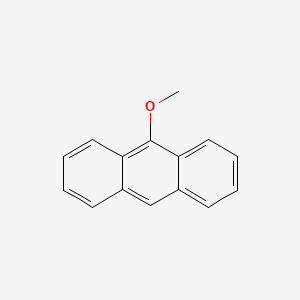

9-Methoxyanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRKZTKTNYRYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178653 | |

| Record name | 9-Methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2395-96-2 | |

| Record name | 9-Methoxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-METHOXYANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHOXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6677670EP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9 Methoxyanthracene and Its Derivatives

Strategic Approaches to 9-Methoxyanthracene Synthesis

The preparation of this compound and its derivatives often requires carefully planned synthetic sequences that build complexity on the anthracene (B1667546) scaffold. These strategies rely on the use of versatile precursors and reactions that allow for precise control over the substitution pattern.

A prominent strategy for accessing functionalized anthracene derivatives involves the synthesis and subsequent modification of key precursors like 1,8-dibromo-9-methoxyanthracene. A multi-step route starting from commercially available 1,8-dichloroanthraquinone (B31358) can be employed to generate this important intermediate. nii.ac.jp The process begins with bromine substitution, followed by reduction to the corresponding anthrone (B1665570). nii.ac.jp Deprotonation of the anthrone and subsequent methylation yields 1,8-dibromo-9-methoxyanthracene. nii.ac.jp This precursor is highly valued because the bromine atoms can be selectively replaced, and the methoxy (B1213986) group can be modified or removed in later steps, providing a gateway to a wide array of 1,8,9-trisubstituted anthracenes. nih.govmdpi.comtandfonline.com

Table 1: Multi-Step Synthesis of 1,8-dibromo-9-methoxyanthracene

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 1,8-dichloroanthraquinone | Bromine | 1,8-dibromoanthraquinone | Good |

| 2 | 1,8-dibromoanthraquinone | Reduction (e.g., with SnCl₂) | 1,8-dibromoanthrone | Good |

| 3 | 1,8-dibromoanthrone | Base, Methylating agent | 1,8-dibromo-9-methoxyanthracene | 77% |

Data sourced from reference nii.ac.jp.

Achieving regioselectivity—the control of reaction at a specific position—is critical when functionalizing the anthracene core. The 9 and 10 positions are the most reactive sites for electrophilic substitution and other additions due to the stabilization of the intermediate Wheland complex. Halogenation using reagents like N-Bromosuccinimide (NBS) can be directed to these positions. acs.org For instance, the bromination of 9,10-dibromoanthracene (B139309) can lead to 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which upon base-induced elimination, yields 2,9,10-tribromoanthracene with high selectivity. beilstein-journals.org This tribrominated product can then undergo nucleophilic substitution, such as methoxylation, to install methoxy groups at specific positions, as demonstrated in the synthesis of 2,9,10-trimethoxyanthracene. beilstein-journals.org Diels-Alder reactions also offer a powerful tool for regioselective functionalization, where 9-substituted anthracenes react with dienophiles like citraconic anhydride (B1165640) to yield specific regioisomers. researchgate.net Such techniques are fundamental for preparing anthracene derivatives with precisely controlled substitution patterns necessary for targeted applications.

Derivatization for Specialized Research Applications

The this compound scaffold is a valuable building block for creating more complex molecules with tailored functions. Its derivatives are integral to the development of new materials for photonics, electronics, and coordination chemistry.

This compound serves as a key starting material for the synthesis of novel emissive styryl dyes. researchgate.net These dyes are part of the donor-π-acceptor (D–π–A) class of chromophores, which are of significant interest for their optical properties. The synthesis typically involves the Vilsmeier-Haack formylation of this compound to produce 9-methoxy-10-anthracenecarboxaldehyde. This aldehyde is then condensed with an active methylene (B1212753) compound, which acts as the electron acceptor, to form the final styryl dye. researchgate.net The resulting dyes exhibit strong fluorescence, high thermal stability, and interesting photophysical properties that can be studied using techniques like density functional theory (DFT). researchgate.net

Table 2: Research Findings on Styryl Dyes from this compound

| Property | Finding |

|---|---|

| Synthesis | Achieved via Vilsmeier-Haack formylation followed by Knoevenagel condensation. |

| Photophysical Properties | Strong emission and solvatochromic behavior. |

| Thermal Stability | High decomposition temperatures, indicating good stability. |

| Theoretical Analysis | DFT and TD-DFT computations are used to understand linear and nonlinear optical properties. |

Data sourced from reference researchgate.net.

The 1,8,9-trisubstituted anthracene framework is particularly useful for designing tridentate ligands, which can coordinate to a central metal atom through three donor sites. The synthesis of these ligands often starts from 1,8-dibromo-9-methoxyanthracene. nih.govtandfonline.com In a representative example, this precursor undergoes a dimethylamination reaction using a modified Buchwald's method to replace the bromine atoms, affording 1,8-bis(dimethylamino)-9-methoxyanthracene. nih.gov The methoxy group, having served its purpose in directing the initial synthesis, can then be reduced and replaced with a bromine atom to yield 1,8-bis(dimethylamino)-9-bromoanthracene. nih.gov This final compound is a versatile tridentate ligand capable of coordinating with transition metals like palladium or can be converted into a lithioanthracene derivative for reaction with main group elements like boron. nih.gov

Table 3: Synthesis of a Tridentate Anthracene Ligand Precursor

| Step | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 1 | 1,8-dibromo-9-methoxyanthracene | Dimethylamination (Buchwald's method) | 1,8-bis(dimethylamino)-9-methoxyanthracene |

| 2 | 1,8-bis(dimethylamino)-9-methoxyanthracene | Reduction of methoxy group and bromination | 1,8-bis(dimethylamino)-9-bromoanthracene |

Data sourced from reference nih.gov.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 9 Methoxyanthracene Systems

Photoreactivity and Photo-induced Processes

The photoreactivity of 9-methoxyanthracene is characterized by its ability to undergo various transformations upon irradiation with light, often influenced by its molecular environment, particularly in the crystalline state.

Anthracene (B1667546) derivatives, including this compound, are known to participate in [4+4] photocycloaddition reactions, primarily leading to the formation of photodimers. This process is highly sensitive to the solid-state packing of the molecules.

The photodimerization of anthracene derivatives in the solid state often exhibits complex kinetics, frequently displaying autocatalytic behavior. This means that the rate of the reaction increases as the reaction progresses, a phenomenon attributed to the formation of the product (dimer) which can, in turn, facilitate further reaction. Studies on related compounds like 9-methylanthracene (B110197) (9MA) have confirmed autocatalytic mechanisms, where both the photodimerization and nonradiative relaxation rates can accelerate significantly as more photoproduct is formed rsc.orgresearchgate.netacs.org. Kinetic models, such as the extended Finke-Watzky (FW) model, have been employed to describe these non-linear reaction dynamics in solid-state molecular systems rsc.orgnii.ac.jp. While direct kinetic data for this compound's autocatalysis is less detailed in the reviewed literature, its structural similarity to other known autocatalytic systems suggests similar underlying mechanisms.

The efficiency and outcome of solid-state photodimerization are critically dependent on the precise arrangement of molecules within the crystal lattice. The topochemical principle, which posits that photoreactions in the solid state are governed by the relative orientation and distance of reactive groups, plays a significant role researchgate.net. For anthracene derivatives, specific packing arrangements, such as anti-parallel or sandwich configurations, are conducive to the formation of centrosymmetric dianthracenes via [4+4] cycloaddition. Conversely, parallel stacking with specific interplanar distances can favor head-to-tail dimers researchgate.net. Studies on other 10-substituted anthracenes have shown that changes in crystal packing, induced by substituents, can lead to a complete loss of photoreactivity researchgate.netacs.org. While specific crystal structures of this compound show it crystallizes with certain packing motifs nih.gov, the direct correlation of these specific motifs to its [4+4] photocycloaddition dynamics requires further detailed investigation. However, it is understood that molecular packing significantly influences the photoreactivity of such systems.

Photodimers formed from anthracene derivatives can often undergo thermal dissociation, reverting to the parent monomer. This thermal reversibility is a key feature for applications in reversible materials. For a series of 9-substituted anthracenes, thermal dissociation of their photodimers has been observed to occur efficiently at temperatures ranging from 90 °C to 200 °C researchgate.netresearchgate.net. The dissociation temperature and kinetics are notably influenced by the nature of the substituent at the 9-position; stronger electronic effects from the substituent generally lead to faster thermal dissociation kinetics and thus lower thermal stability of the dimer researchgate.netresearchgate.net. While 9-methylanthracene dimers are noted to sublime readily, making their thermal reversibility limited under ambient conditions semanticscholar.org, the methoxy (B1213986) group in this compound may influence the stability and reversibility of its corresponding photodimer. The presence of crystallinity in photodimers can also stabilize them, slowing down initial dissociation rates compared to solution states researchgate.net.

Anthracene derivatives can participate in photoinduced electron transfer (PET) and energy transfer (ET) processes. Upon photoexcitation, the anthracene moiety can act as a donor or acceptor in electron transfer reactions.

In photoinduced electron transfer, excitation of a donor (D) molecule can lead to electron transfer to an acceptor (A), forming a charge-separated state (D•+–A•−) mdpi.com. This process can be oxidative, where the excited donor transfers an electron to the acceptor's LUMO, or reductive, where the excited acceptor facilitates electron transfer from the donor's HOMO mdpi.com. Studies involving 9-methylanthracene have demonstrated its participation in PET, for instance, in molten salt environments where it can transfer an electron to the imidazolium (B1220033) cation, forming its radical cation acs.org. Energy transfer can also occur, where an excited donor transfers its energy to an acceptor, which then undergoes its own photochemical process mdpi.comconicet.gov.ar. For example, excitation of one component in a supramolecular assembly can lead to the excitation of another component via Förster-type resonance energy transfer (FRET) conicet.gov.ar. The efficiency of these processes is highly dependent on the electronic coupling, distance, and relative energy levels of the donor and acceptor species, as well as the surrounding environment mdpi.comresearchgate.net.

This compound, like other anthracene derivatives, is susceptible to reactions with singlet oxygen (¹O₂), a reactive oxygen species. The primary reaction pathway involves a [4+2] cycloaddition, leading to the formation of anthracene-9,10-endoperoxides ias.ac.infu-berlin.deresearchgate.netrsc.org.

The mechanism typically involves the formation of an exciplex between the excited anthracene derivative and singlet oxygen, followed by the concerted formation of the endoperoxide ias.ac.inrsc.org. The rate of this reaction is influenced by substituents on the anthracene ring, which can affect electronic interactions, steric hindrance, and the stability of the exciplex intermediate ias.ac.inrsc.org. For instance, the reactivity of this compound towards singlet oxygen has been suggested to involve a loose, zwitterionic-like exciplex rsc.org. The formation of the endoperoxide results in the loss of the characteristic anthracene fluorescence and absorption bands, a phenomenon that can be utilized for sensing applications ias.ac.in. The generated endoperoxides themselves can undergo further photochemical or thermal decomposition, potentially regenerating the parent anthracene and releasing singlet oxygen, or forming other degradation products fu-berlin.deresearchgate.netplos.org.

Data Tables

Table 1: Photochemical Reactivity of Anthracene Derivatives

| Property/Compound | [4+4] Photodimerization | Thermal Reversibility of Dimer | Singlet Oxygen Reaction | Photoinduced Electron Transfer (PET) | Photoinduced Energy Transfer (ET) |

| This compound | Yes, solid-state researchgate.netscribd.com | Likely, substituent-dependent researchgate.netresearchgate.net | Yes, via exciplex ias.ac.inrsc.org | Yes, as donor acs.orgresearchgate.net | Yes, as donor/acceptor conicet.gov.arresearchgate.net |

| 9-Methylanthracene (9MA) | Yes, solid-state rsc.orgresearchgate.net | Limited (sublimes) semanticscholar.org | Yes ias.ac.inrsc.org | Yes, as donor acs.orgresearchgate.net | Yes, as donor/acceptor conicet.gov.arresearchgate.net |

| 9-Anthracenecarboxylic Acid | Yes, solid-state researchgate.netacs.org | Yes, T-type researchgate.netresearchgate.netrsc.org | Yes | Mentioned in context researchgate.net | Mentioned in context researchgate.net |

| 9,10-Dibutoxyanthracene | Not specified | Not specified | Forms endoperoxide plos.org | Used as sensitizer (B1316253) plos.org | Used as sensitizer plos.org |

Note: Data for this compound is often inferred from studies on structurally similar compounds like 9-methylanthracene or general anthracene derivatives, as direct, comprehensive studies solely on this compound are less prevalent in the reviewed literature.

Pericyclic Reactions and Cycloaddition Chemistry

Diels-Alder Reaction Pathways of this compound

Studies on the Diels-Alder reactivity of substituted anthracenes, such as 9-methylanthracene and this compound, reveal their behavior as dienes with various dienophiles. For instance, the reaction of this compound with dienophiles like maleic anhydride (B1165640) or tetracyanoethylene (B109619) can lead to the formation of [4+2] cycloadducts. The rate constants for these reactions are often correlated with the ionization potentials of the dienes and the electron affinities of the dienophiles, as well as the enthalpy of the reaction researchgate.netkpfu.ru. Research indicates that this compound exhibits a certain kinetic activity in Diels-Alder reactions, with its reactivity influenced by electronic factors researchgate.netkpfu.ru.

Data Table 1: Diels-Alder Reaction Rate Constants and Thermochemical Data

| Dienophile | Diene | log k₂ (L mol⁻¹ s⁻¹) | IP (eV) | EA (eV) | -ΔHᵣ (kJ/mol) |

| Tetracyanoethylene | This compound | 11.71 | 7.17 | 2.88 | 61 |

| Fumarodinitrile | This compound | 1.04 | 7.17 | 0.78 | 98 |

| Acrylonitrile | This compound | 1.04 | 7.17 | 0.02 | 103 |

Note: Data is illustrative and based on trends observed for similar anthracene derivatives in Diels-Alder reactions researchgate.netkpfu.ru. Specific experimental values for this compound with all dienophiles may vary.

Asynchronous Retro-Diels-Alder Reaction Manifestations

The Diels-Alder adducts formed from anthracene derivatives can, under certain conditions, undergo a retro-Diels-Alder reaction, which is the reverse process of cycloaddition. This typically occurs upon heating, leading to the regeneration of the original diene and dienophile. The stability of the Diels-Alder adducts of this compound would depend on the specific dienophile used and the reaction conditions. While detailed studies on the asynchronous retro-Diels-Alder manifestations of this compound adducts are not extensively detailed in the provided search results, this is a general characteristic of such cycloaddition products.

Radical Chemistry and Oxidative Mechanisms

The reactivity of this compound also extends to radical processes, particularly in oxidative environments. The presence of the methoxy group can influence the stability and reactivity of radical intermediates formed from the anthracene core.

Products and Mechanisms of Peroxydisulfate (B1198043) Oxidation (Analogous to 9-Methylanthracene)

Peroxydisulfate (S₂O₈²⁻) is a strong oxidizing agent capable of initiating radical reactions. Studies on the oxidation of 9-methylanthracene by peroxydisulfate, often in the presence of metal catalysts like Cu(II), have elucidated key reaction pathways vt.edulookchem.comwikipedia.orgcapes.gov.br. The mechanism typically involves the formation of the 9-methylanthracene radical cation. This radical cation can then undergo competing reactions: proton loss from the methyl group to form a methylanthracenyl radical, or nucleophilic addition of solvent or other nucleophiles to the aromatic ring system.

For this compound, a similar mechanism is anticipated. Oxidation by peroxydisulfate would likely generate the this compound radical cation. This species could then participate in proton loss (though less likely from the methoxy group itself compared to an alkyl group) or, more significantly, nucleophilic addition reactions. The electron-donating nature of the methoxy group might influence the stability and reactivity of the radical cation. Research on similar systems suggests that nucleophilic addition can be a significant pathway, leading to various oxidized products or adducts vt.edulookchem.comwikipedia.orgcapes.gov.br.

Data Table 2: Oxidation Pathways of Anthracene Radical Cations

| Substrate | Oxidant | Key Intermediate | Competing Reactions | Potential Products |

| 9-Methylanthracene | Peroxydisulfate | 9-Methylanthracene•⁺ | Proton loss, Nucleophilic addition | Side-chain oxidized products, Nuclear oxidized products, Dimer (lepidopterene) |

| This compound | Peroxydisulfate | This compound•⁺ | Nucleophilic addition (likely dominant) | Oxidized products, Adducts |

Note: This table is based on analogous reactions of 9-methylanthracene and general principles of radical cation chemistry vt.edulookchem.comwikipedia.orgcapes.gov.br. Specific products for this compound require direct experimental verification.

Proton Loss and Nucleophilic Addition Reactions of Anthracene Radical Cations

Anthracene radical cations, generated through one-electron oxidation, are highly reactive intermediates. Their subsequent reactions are often characterized by either proton loss or nucleophilic addition vt.eduacs.orgnowgongcollege.edu.in. Proton loss typically occurs from benzylic positions (e.g., a methyl group) or other acidic sites, leading to the formation of neutral radicals. Nucleophilic addition, on the other hand, involves the attack of a nucleophile (e.g., solvent, amines, water) at electron-deficient sites of the radical cation, often at the aromatic rings.

In the case of the this compound radical cation, nucleophilic addition is expected to be a prominent reaction pathway. The methoxy group, while not possessing readily abstractable protons like an alkyl group, can influence the electron distribution within the radical cation. Studies on similar systems indicate that the nature of the nucleophile and the reaction conditions (solvent, pH) play a crucial role in determining the dominant pathway vt.eduacs.orgnowgongcollege.edu.inpsu.edu. For example, the steric hindrance of the nucleophile can affect the rate of addition, and the basicity of the nucleophile can influence the competition between proton loss and addition acs.orgpsu.edu. The specific products arising from these reactions would depend on the nature of the nucleophile and the subsequent transformations of the initial adducts.

Comprehensive Spectroscopic Characterization Techniques for 9 Methoxyanthracene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the excited state dynamics of 9-methoxyanthracene.

The absorption spectra of this compound and similar anthracene (B1667546) derivatives typically display characteristic bands in the ultraviolet (UV) region. unive.it These absorptions correspond to π-π* electronic transitions within the anthracene ring system, which acts as the primary chromophore. The absorption spectrum of this compound is very similar to that of other 9-substituted anthracenes, such as 9-methylanthracene (B110197). unive.it This similarity indicates that the substituent at the 9-position, in this case, the methoxy (B1213986) group, does not significantly conjugate with the anthracene π-electron system in the ground state, likely due to steric hindrance with the peri hydrogens which forces the substituent out of the plane of the anthracene ring. unive.it

Studies on related compounds like 9-methylanthracene show absorption spectra in the UV region between 330 and 375 nm. acs.org The absorption and emission spectra of these molecules show only minor shifts (e.g., a 50 cm⁻¹ shift in absorption maxima) across a range of hydrocarbon solvents, indicating that the solvent has a limited effect on the electronic transitions in the ground state. unimelb.edu.auuq.edu.au For instance, the absorption spectrum of 9,10-diethoxyanthracene (B1583715), another related derivative, is highly structured and, like this compound, shows the characteristic features of the anthracene chromophore. cdnsciencepub.com

| Compound | Solvent | Absorption Maxima (λmax) | Notes |

|---|---|---|---|

| 9-Methylanthracene | Hydrocarbon Solvents | Small shifts (~50 cm⁻¹) observed with varying solvent. unimelb.edu.auuq.edu.au | Indicates limited solvent effect on ground state electronic transitions. unimelb.edu.auuq.edu.au |

| 9-Methylanthracene | Argon (supersonic free-jet) | Vibronic bands observed between 330-375 nm. acs.org | High-resolution data from cavity ring-down spectroscopy. acs.org |

| 9,10-Diethoxyanthracene | Acetonitrile | Highly structured spectrum. cdnsciencepub.com | Characteristic of the anthracene chromophore. cdnsciencepub.com |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For anthracene derivatives, this value can be significantly influenced by the nature and position of substituents. For example, the fluorescence quantum yield of 9,10-diethoxyanthracene is 0.68, which is considerably higher than that of unsubstituted anthracene (0.27). cdnsciencepub.com In contrast, the introduction of thiophene (B33073) substituents to the 9,10-positions of anthracene can drastically decrease the fluorescence quantum yield to less than 10%. rsc.org

For 9-phenyl-10-methoxy anthracene, the fluorescence quantum yield has been observed to increase with the viscosity of the solvent. researchgate.net This suggests that the solvent viscosity plays a role in restricting non-radiative decay pathways. The determination of quantum yields is often performed using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions. edinst.com

| Compound | Quantum Yield (Φf) | Reference Compound | Notes |

|---|---|---|---|

| 9,10-Diethoxyanthracene | 0.68 cdnsciencepub.com | Anthracene (0.27) cdnsciencepub.com | Substitution significantly enhances fluorescence efficiency. cdnsciencepub.com |

| 9,10-Disubstituted Anthracenes with Thiophene | <10% rsc.org | - | Thiophene substituents act as fluorescence quenchers. rsc.org |

| 9-Phenyl-10-methoxy Anthracene | Increases with solvent viscosity. researchgate.net | - | Indicates suppression of non-radiative decay in viscous media. researchgate.net |

Time-resolved photoluminescence, often measured using techniques like time-correlated single-photon counting (TCSPC), provides insights into the excited-state lifetime (τf) of a molecule. unimelb.edu.auuq.edu.aumdpi.com This technique builds a histogram of photon counts versus time to map the decay of the fluorescence emission. edinst.com For complex systems, the analysis of these decay curves can reveal the presence of multiple emissive species or different local environments. rsc.org

Studies on 9-methylanthracene have shown that its fluorescence lifetime is dependent on both temperature and solvent viscosity. unimelb.edu.auuq.edu.au Specifically, the fluorescence lifetime of 9-methylanthracene increases as the viscosity of the hydrocarbon solvent increases, eventually approaching a high viscosity limit. unimelb.edu.auuq.edu.au In contrast, the lifetime of anthracene decreases with increasing viscosity. unimelb.edu.auuq.edu.au The fluorescence lifetime of 9-methylanthracene has been reported to be around 4.5 ns in certain conditions, which is close to that of anthracene (4.1 ns). nih.gov In supersonic free jets, measurements of fluorescence lifetimes have confirmed the existence of a non-radiative decay pathway from the vibrationless level of the first excited singlet state (S1). oup.com

| Solvent/Condition | Fluorescence Lifetime (τf) | Observation |

|---|---|---|

| Hydrocarbon Solvents | Increases with viscosity. unimelb.edu.auuq.edu.au | Approaches a high viscosity limit. unimelb.edu.auuq.edu.au |

| Not specified | ~4.5 ns nih.gov | Similar to anthracene (~4.1 ns). nih.gov |

| Supersonic Free Jet | Confirms non-radiative decay from S1. oup.com | Indicates a level inversion between S1 and T2 states from solution to gas phase. oup.com |

Fluorescence anisotropy and polarization studies yield information about the rotational dynamics of molecules in solution and the orientation of transition dipoles. publish.csiro.au In these experiments, the sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. The fluorescence anisotropy (r) is a measure of the extent of depolarization of the fluorescence.

For charge-transfer nanocrystallites of 9-methylanthracene, a pronounced dependence of the fluorescence intensity on the polarization of the excitation light has been observed, indicating optical anisotropy. aip.org This property makes such nanocrystallites promising for studying the rotational motion of nano-objects. aip.org In studies involving 9-methylanthracene as a fluorescent probe in detergent micelles, steady-state polarization and time-resolved anisotropy techniques were employed to determine properties like microviscosity. publish.csiro.au Furthermore, the excitation anisotropy spectrum of a 9-methylanthracene-acrylate derivative covalently linked to a polymer matrix showed that the anisotropy decreases with decreasing excitation wavelength, a behavior characteristic of the anthracenyl fluorophore. conicet.gov.ar

Vibrational Spectroscopic Probes

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. wikipedia.orgresearchgate.net An FTIR spectrometer collects an interferogram of the sample, which is then converted into an absorption or transmission spectrum through a mathematical process called a Fourier transform. wikipedia.org

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis of Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules. ub.edujasco-global.com In the context of anthracene derivatives like this compound, FT-Raman provides detailed information about the molecular structure and bonding. The quantum chemical calculations for similar molecules like 9-methylanthracene have been performed using Density Functional Theory (DFT) to predict vibrational frequencies, which are then compared with experimental FT-Raman spectra. researchgate.netresearchgate.net For instance, studies on 9-methylanthracene have recorded FT-Raman spectra in the region of 4000–50 cm⁻¹. researchgate.net This allows for the assignment of specific vibrational modes, such as C-H stretching, ring vibrations, and the vibrations associated with the substituent group. researchgate.net

A significant advantage of FT-Raman, particularly when using a 1064 nm excitation laser, is the reduction of fluorescence interference, a common issue with aromatic compounds. azom.comoxinst.com This is crucial for obtaining clear spectra of compounds like this compound, which are prone to fluorescence when excited with visible lasers. azom.comoxinst.com The analysis of these vibrations provides a molecular fingerprint, allowing for detailed structural characterization.

Low-Wavenumber Raman Microscopy for Solid-State Transformations

Low-wavenumber Raman microscopy is particularly adept at studying the solid-state properties of molecular crystals, including transformations like photodimerization. researchgate.netcsic.es This technique probes the lattice phonon region (typically below 200 cm⁻¹), which corresponds to the collective motions of molecules within the crystal lattice. ub.educsic.es These lattice vibrations are highly sensitive to changes in crystal packing and symmetry. csic.es

In studies of the photodimerization of 9-methylanthracene, a closely related compound, low-wavenumber Raman microscopy has been used to monitor the crystal-to-crystal transformation from monomer to dimer. researchgate.netcsic.es The evolution of the lattice phonon spectra provides direct evidence of the changes in the unit cell and intermolecular interactions during the reaction. csic.es This technique allows for the simultaneous observation of both the chemical reaction (via intramolecular vibrational modes) and the physical transformation of the crystal lattice. researchgate.netcsic.es For this compound, this method would be invaluable for studying any solid-state reactions or polymorphic transitions, providing insights into the dynamics and mechanisms of these processes. The ability to distinguish between different crystalline forms is a key strength of this technique, as polymorphs exhibit distinct lattice phonon spectra. acs.org

High-Resolution Gas-Phase Spectroscopy

Interrogating Large Amplitude Motions and Internal Rotations (Analogous to 9-Methylanthracene)

In 9MA, the internal rotation of the methyl group (CH₃) is a classic example of a large amplitude motion. ustc.edu.cn High-resolution electronic spectroscopy of a supersonic jet-cooled sample has been used to observe the fine details of the rotational and torsional energy levels. ustc.edu.cn The potential energy curve for this internal rotation in 9MA exhibits a six-fold barrier, a consequence of the three-fold symmetry of the methyl group and the two-fold symmetry of the anthracene frame. ustc.edu.cn The barrier height for this rotation in the ground electronic state (S₀) of 9MA has been experimentally determined to be approximately 118 cm⁻¹. ustc.edu.cn

This type of study reveals how the electronic environment of the aromatic ring influences the rotational barrier of the substituent. For this compound, a similar approach would allow for the characterization of the internal rotation of the methoxy group (-OCH₃). The analysis of the resulting complex spectra, aided by theoretical calculations, would yield the barrier height to internal rotation and provide insights into the electronic and steric interactions between the methoxy group and the anthracene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. rsc.orgmodgraph.co.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the anthracene core and a distinct singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are sensitive to the substitution pattern. For the related 9-methylanthracene, the methyl protons appear as a singlet, and the aromatic protons show a complex pattern that has been fully assigned. chemicalbook.comcdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. cdnsciencepub.comrsc.org The carbon of the methoxy group would have a characteristic chemical shift, readily distinguishing it from the aromatic carbons. In a study of 1,8-dihydroxy-5-methoxyanthracene-9,10-dione, the methoxy carbon signal appeared at δ 60.4 ppm. researchgate.net For 9-methylanthracene, the methyl carbon signal is found at 13.0 ppm. rsc.orgrsc.org The chemical shifts of the quaternary carbons and the protonated aromatic carbons provide further confirmation of the 9-substituted anthracene skeleton.

The following tables summarize typical NMR data for the closely related compound 9-methylanthracene, which serves as a useful reference for interpreting the spectra of this compound.

Table 1: ¹H NMR Data for 9-Methylanthracene

| Assignment | Chemical Shift (ppm) |

| H-1, H-8 | 8.261 |

| H-2, H-7 | 7.482 |

| H-3, H-6 | 7.436 |

| H-4, H-5 | 7.974 |

| H-10 | 8.311 |

| CH₃ | 3.070 |

| Data sourced from a study on methylated anthracenes. cdnsciencepub.com |

Table 2: ¹³C NMR Data for 9-Methylanthracene

| Assignment | Chemical Shift (ppm) |

| C-1, C-8 | 125.0 |

| C-2, C-7 | 125.1 |

| C-3, C-6 | 124.8 |

| C-4, C-5 | 128.6 |

| C-4a, C-9a | 129.8 |

| C-8a, C-10a | 131.5 |

| C-9 | 126.5 |

| C-10 | 124.8 |

| CH₃ | 14.4 |

| Data represents a compilation from various sources and may show slight variations. cdnsciencepub.comchemicalbook.com |

Theoretical and Computational Investigations of 9 Methoxyanthracene Systems

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. These approaches, which solve the Schrödinger equation or its density-based equivalent, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of their geometries, energies, and other properties.

In studies of anthracene (B1667546) derivatives, DFT is frequently employed to optimize molecular geometries, revealing how substituents like the methoxy (B1213986) group can introduce localized perturbations to the planar anthracene core. For instance, in a study on 9-bromo-10-methoxyanthracene, DFT calculations were used to establish the optimized molecular geometry, showing that the anthracene framework largely maintains its planarity.

DFT calculations are also crucial for understanding the electronic properties of novel materials derived from 9-methoxyanthracene. In a computational study of emissive styryl dyes synthesized from this compound, the B3LYP functional with the 6-31G(d,p) basis set was used to analyze the electronic characteristics of the molecules nih.gov. Such calculations provide a foundational understanding of the electronic environment within these complex systems nih.govtandfonline.com.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that provides insights into the reactivity and electronic properties of molecules ustc.edu.cnaip.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and predicting its optical properties dntb.gov.ua.

For derivatives of this compound, FMO analysis has been used to evaluate their potential in materials science. In the study of novel styryl dyes, DFT calculations were performed to determine the HOMO and LUMO energy levels and the corresponding energy gap (Egap) nih.gov. The results indicated that the B3LYP method with the 6-31G(d,p) basis set provided the best performance in predicting a lower energy gap, which is often desirable for applications in organic electronics nih.gov.

| Computational Method | Parameter | Significance |

|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |

| Energy Gap (Egap) | Indicates chemical reactivity and affects optical properties. A smaller gap can lead to easier electronic excitation. |

Theoretical calculations are instrumental in predicting and interpreting experimental spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, allowing for the prediction of UV-visible absorption spectra tandfonline.com.

For dyes derived from this compound, TD-DFT calculations have been used to determine the theoretical values of absorption maxima (λmax) in various solvents nih.gov. These theoretical predictions can then be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved nih.gov.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for the energies and structures of molecules, though often at a higher computational cost than DFT.

While specific ab initio studies on this compound are not prominent in the literature, the application of these methods to related compounds like 9-methylanthracene (B110197) highlights their utility. For example, ab initio theoretical calculations have been performed to investigate the large-amplitude internal rotation of the methyl group in 9-methylanthracene aip.org. These studies can accurately determine the potential energy curve for such motions and analyze how isotopic substitution (e.g., deuteration) affects the barrier height for internal rotation aip.org. Such high-precision calculations are essential for interpreting high-resolution spectroscopic data and for accurately determining molecular constants and equilibrium structures aip.org. Similar approaches could be applied to this compound to study the conformational preferences and rotational barrier of the methoxy group with high accuracy.

Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Computational chemistry offers methods to explore reaction pathways and calculate the activation energies associated with them.

Transition state theory is a fundamental concept used to understand reaction rates nih.gov. Computational methods, often based on DFT, are employed to locate the saddle points on the potential energy surface that correspond to transition states nih.gov. For substituted anthracenes, a common reaction is the Diels-Alder cycloaddition. Computational studies on the Diels-Alder reactions of 9-methylanthracene with various dienophiles have been conducted using DFT (M06-2X functional) to investigate the influence of solvents on reaction rates and selectivity researchgate.net. These studies calculate the activation barriers for different reaction pathways and provide insights into the thermodynamics of the reaction researchgate.net.

Although specific computational studies on the reaction pathways of this compound were not found, the methodologies applied to 9-methylanthracene are directly transferable. Such computations would involve locating the transition state structures for potential reactions, followed by frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. This approach would allow for the prediction of reaction kinetics and mechanisms for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior and conformational landscape of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of processes in condensed phases.

There is a lack of specific studies employing MD simulations for the conformational analysis of this compound in the available literature. However, MD simulations are widely used to study other polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For a molecule like this compound, MD simulations could provide valuable insights into several aspects:

Conformational Preferences: MD simulations can be used to explore the rotational dynamics of the methoxy group relative to the anthracene plane, identifying the most stable conformations and the energy barriers between them.

Solvent Effects: By simulating the molecule in different solvents, MD can reveal how the solvent environment influences the conformational equilibrium and dynamics.

Interactions with other molecules: MD is a powerful tool for studying the non-covalent interactions between this compound and other molecules, such as its aggregation behavior or its binding to a biological target tandfonline.com.

For example, MD simulations have been used to study the solubility of various PAHs in supercritical water, showing how lighter PAHs tend to dissolve while heavier ones are more likely to form aggregates. This type of simulation could be applied to this compound to predict its behavior in various environments, which is crucial for applications in materials science and environmental chemistry.

Theoretical Determination of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its change in dipole moment and polarizability under an intense electric field, such as that from a laser. Computational methods are crucial for predicting the NLO properties of organic molecules like this compound and guiding the design of new materials.

The primary NLO property at the molecular level is the first hyperpolarizability (β). This tensor quantity describes the second-order NLO response. Theoretical calculations are essential for determining the magnitude of β and understanding its origin in the electronic structure of the molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used methods for computing hyperpolarizability. researchgate.net The selection of an appropriate functional and basis set is critical for obtaining accurate results. For organic NLO chromophores, hybrid functionals like B3LYP are often employed. researchgate.netsemanticscholar.org Calculations on similar aromatic compounds have utilized basis sets such as 6-31G(d,p) or 6-311+G(d) to provide a good balance between accuracy and computational cost. researchgate.netarxiv.org

The computational process involves first optimizing the ground-state geometry of the this compound molecule. Following optimization, the components of the hyperpolarizability tensor (β) are calculated. These calculations can reveal how the electron-donating methoxy group (-OCH₃) and the extended π-system of the anthracene core contribute to the NLO response. For many organic molecules, a direct relationship has been observed between a smaller HOMO-LUMO energy gap and a larger hyperpolarizability value, indicating that increased charge transfer character enhances the NLO properties. physchemres.org While specific computed values for this compound are not broadly published, the established methodologies allow for their reliable prediction.

Table 1: Common Computational Methods for Hyperpolarizability

| Method | Description | Typical Application |

|---|---|---|

| DFT/B3LYP | A hybrid density functional theory method that provides a good description of molecular geometries and electronic properties. | Optimization of molecular structure and calculation of static hyperpolarizability. |

| TD-DFT | An extension of DFT used to study excited states and frequency-dependent properties. | Calculation of dynamic (frequency-dependent) hyperpolarizability and absorption spectra. |

| CPHF | Coupled-Perturbed Hartree-Fock is an ab initio method for calculating molecular properties in response to a perturbation. | Used for calculating static and dynamic hyperpolarizabilities. |

| MP2 | Møller-Plesset perturbation theory at the second order, which includes electron correlation effects. | Provides higher accuracy for hyperpolarizability calculations, often used as a benchmark. |

Modeling Intermolecular Interactions

In the solid state and in aggregates, the properties of this compound are governed by non-covalent intermolecular interactions. Understanding these forces is key to predicting crystal packing, designing supramolecular assemblies, and explaining host-guest chemistry.

The planar aromatic rings of anthracene derivatives are prone to π-stacking interactions, which are a combination of electrostatic and van der Waals (dispersion) forces. researchgate.net These interactions are fundamental to the structure of molecular crystals and assemblies. acs.org

Computational chemistry allows for the detailed analysis of the geometry and energy of these interactions. High-level quantum chemical methods, particularly DFT with dispersion corrections (e.g., ωB97X-D3), are effective for accurately modeling π-stacking. nih.govnih.gov These methods can be used to calculate the potential energy surface of a this compound dimer, revealing the most stable arrangement (e.g., parallel-displaced vs. sandwich) and the corresponding interaction energy. For unsubstituted anthracene dimers, calculated π-stacking interaction energies are typically in the range of -4 to -9.5 kcal/mol, depending on the specific geometry and computational method. arxiv.orgnih.gov The presence of the methoxy group would be expected to modulate this interaction energy through both steric and electronic effects.

Table 2: Calculated π-Stacking Interaction Energies for Aromatic Dimers

| Dimer System | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Anthracene | DFT (ωB97X-D3) | cc-pVQZ | -9.41 ± 0.64 |

| Anthracene | CCSD(T) / SOS-MP2 | def2-TZVP | ~ -4.1 (best estimate) |

Note: These values are for related aromatic systems and serve as a reference for the expected magnitude of interactions in this compound systems.

This compound can act as a guest molecule, binding within the cavity of a larger host molecule to form a supramolecular complex. Theoretical calculations are invaluable for predicting the stability and structure of these host-guest systems.

The binding free energy is the key thermodynamic quantity that describes the strength of the host-guest association. A common computational approach involves molecular mechanics force fields (e.g., AMBER) combined with conformational sampling methods like Monte Carlo or molecular dynamics simulations. researchgate.net This procedure explores the possible binding poses of the guest within the host and calculates the interaction energy. The binding energy (ΔEinteraction) can be estimated as the difference between the energy of the complex and the energies of the isolated host and guest molecules. researchgate.net More rigorous methods, such as alchemical free energy calculations, can provide more accurate predictions of the binding affinity (ΔG). These computational models help elucidate the specific interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that stabilize the complex.

Development of Kinetic Models for Photoreactions (e.g., Extended Finke-Watzky Model)

Anthracene derivatives are well-known for undergoing [4+4] photodimerization upon exposure to UV light. In the solid state, the kinetics of this reaction often deviate from simple first- or second-order behavior. The reaction progress can be autocatalytic, where the formation of the product dimer influences the rate of subsequent monomer conversion.

The Finke-Watzky (FW) two-step model of nucleation and growth (A → B, then A + B → 2B) has been successfully applied to describe these complex kinetics. researchgate.net An extended version of this model, the FW-P model, has been specifically used to analyze the photodimerization kinetics of 9-substituted anthracenes like 9-methylanthracene. rsc.orgresearchgate.net This model is well-suited for this compound photoreactions.

The model describes a reaction where an initial slow photoreaction is followed by an accelerated, autocatalytic process. This behavior leads to a sigmoidal (S-shaped) conversion curve rather than a simple exponential decay of the reactant. rsc.org The kinetic analysis shows that the effective quantum yield of the reaction is not constant but changes as the reaction progresses, increasing as more product is formed. rsc.org For example, in studies of 9-methylanthracene, the photodimerization and nonradiative relaxation rates were found to be accelerated by a factor of up to 10 over the course of the reaction. rsc.orgresearchgate.net This autocatalytic behavior is attributed to the strain induced in the crystal lattice by the formation of dimer products, which facilitates the reaction of neighboring monomer pairs. The extended FW model provides a robust theoretical framework for quantifying this cooperative effect and understanding the mechanochemical response of these molecular crystals. rsc.org

Advanced Applications of 9 Methoxyanthracene in Materials Science Research

Supramolecular Assemblies and Molecular Recognition Systems

The inherent π-electron system of the anthracene (B1667546) core, modulated by the electron-donating methoxy (B1213986) group, makes 9-methoxyanthracene and its derivatives suitable for constructing ordered molecular architectures and sophisticated recognition frameworks.

Construction of Self-Assembled Architectures

Self-assembly, a process where molecules spontaneously organize into ordered structures, is a cornerstone of modern materials science. Anthracene derivatives, including those with methoxy substituents, have been utilized in the formation of such architectures. For instance, 9-methylanthracene (B110197) (9MA), a closely related compound, has demonstrated self-assembly within porous anodic aluminum oxide (AAO) templates, forming nanowires mdpi.com. This process, often facilitated by solvent vapor diffusion, allows for the controlled growth of crystalline structures within confined spaces, creating composite materials with potential photomechanical applications mdpi.com. Furthermore, anthracene-based molecules, such as anthracene glycosides, can self-assemble in aqueous solutions to form chiral aggregates. The driving forces for this assembly include the π–π stacking of the anthracene core and interactions with hydrophilic carbohydrate moieties, leading to fiber-like structures whose chirality is dictated by the sugar component acs.org. These studies highlight the potential of anthracene derivatives to form ordered, functional supramolecular structures through controlled self-assembly processes.

Integration into Host-Guest Recognition Frameworks

Molecular recognition, the selective binding of one molecule by another, is crucial for developing sensors, catalysts, and molecular machines. Metal-containing supramolecular complexes, particularly those involving terpyridyl ligands, have been engineered as molecular clefts capable of recognizing and encapsulating planar aromatic guests researchgate.netpnas.orgresearchgate.netacs.org. Studies have shown that 9-methylanthracene (9MA) can act as a guest molecule, forming well-defined host-guest complexes within these clefts, often with a 1:2 stoichiometry. For example, molecular clefts formed by terpyridyl-palladium(II) units, separated by approximately 7 Å, have been shown to incarcerate 9MA molecules researchgate.netacs.org. Crystal structures reveal one 9MA molecule within the cleft and another interacting with the palladium-terpyridyl unit, with additional π-stacking interactions observed between neighboring complexes acs.org. These host-guest adducts can further self-assemble with linkers to form larger structures like molecular rectangles, which can then associate with multiple guest molecules, demonstrating sophisticated molecular recognition capabilities researchgate.net.

Fluorescent Probes and Chemical Sensors in Analytical Chemistry

The intrinsic fluorescence of the anthracene moiety, significantly influenced by substituents like the methoxy group, makes this compound a valuable component in fluorescent probes and sensors. Its strong fluorescence under ultraviolet (UV) light allows it to be used for detecting various chemical species, including metals and biomolecules solubilityofthings.comontosight.aiontosight.ai.

Research has explored the photophysical behavior of anthracene derivatives, such as this compound and 9-methylanthracene, within different environments, including detergent micelles publish.csiro.auepa.gov. These studies use the fluorescence properties of these compounds to probe the microenvironment within micelles, providing insights into their structure and dynamics. For instance, investigations into detergent micelles like Triton X-100, cetyltrimethylammonium bromide (CTAB), and sodium dodecyl sulfate (B86663) (SDS) have analyzed the fluorescence polarization and anisotropy of these anthracene derivatives to determine microviscosities and probe excited-state complexation publish.csiro.auepa.gov.

Furthermore, anthracene derivatives are being investigated for their role in singlet oxygen (¹O₂) sensing. Comparisons between coumarin-anthracene conjugates and 9-methylanthracene have been made to evaluate sensing efficiency, highlighting the importance of substituents and their electronic and steric effects on the reaction kinetics with ¹O₂ ias.ac.in. The ability of this compound to exhibit fluorescence and participate in photochemical reactions makes it a promising candidate for developing sensitive and selective chemical sensors for analytical applications.

Utilization in Reversible Polymer Systems

Anthracene derivatives are well-known for their photo- and thermoreversible dimerization properties, which are foundational for creating responsive and dynamic polymer systems. These properties stem from the [4+4] photocycloaddition reactions of the anthracene core, which can be reversed by heat or UV irradiation researchgate.netresearchgate.net. This reversibility enables applications such as self-healing materials, stimuli-responsive actuators, and advanced data storage researchgate.netresearchgate.net.

Strategies for Enhanced Light Harvesting Efficiency in Devices (e.g., DSSCs)

The efficient conversion of light into electrical energy is a key objective in renewable energy technologies, such as Dye-Sensitized Solar Cells (DSSCs). Anthracene derivatives, including those with methoxy substituents, have shown promise as sensitizers that can enhance light-harvesting efficiency (LHE) tandfonline.comacs.org.

Table 1: Performance of Anthracene-Based Sensitizers in DSSCs

| Sensitizer (B1316253) Name | Anchoring Group | Key Anthracene Moiety | Relative Efficiency (vs. M3/M4) | Reference |

| 3-(anthracene-9-yl)-2-cyanoacrylic acid (M1) | Cyanoacrylic acid | Anthracene | Marginally Higher | acs.org |

| 2-cyano-3-(10-methoxyanthracene-9-yl)acrylic acid (M2) | Cyanoacrylic acid | 10-Methoxyanthracene | Marginally Higher | acs.org |

| 2-(anthracene-9-ylmethylene) malonic acid (M3) | Malonic acid | Anthracene | Baseline | acs.org |

| 2-((10-methoxyanthracene-9-yl)methylene)malonic acid (M4) | Malonic acid | 10-Methoxyanthracene | Baseline | acs.org |

Note: "Marginally Higher" and "Baseline" refer to comparative performance trends reported in the study, indicating M1 and M2 generally performed better than M3 and M4.

Table 2: Fluorescent Properties of 9-Anthracenylmethyl Methacrylate (B99206) (9-AMMA)

| Property | Value | Application Context | Reference |

| Excitation Wavelength | 362 nm | Fluorescence tagging, optoelectronic materials | |

| Emission Wavelength (Maximum) | 407 nm | Fluorescence tagging, optoelectronic materials | |

| Fluorescence Quantum Yield | Not specified | Fluorescence tagging, optoelectronic materials | |

| Photo-induced Reversibility (Fluorescence) | Yes (reversible changes possible) | Photoresponsive materials for data storage, optoelectronic devices |

Compound Name Table

| Common Name | IUPAC Name / Other Names | CAS Number |

| This compound | Anthracene, 9-methoxy-; Anthranol methyl ether | 2395-96-2 |

| 9-Methylanthracene (9MA) | Anthracene, 9-methyl-; 9-Methylanthra; NSC 400540 | 779-02-2 |

| 9-Anthracenylmethyl Methacrylate (9-AMMA) | anthracen-9-ylmethyl 2-methylprop-2-enoate | 31645-35-9 |

| M1 (Sensitizer) | 3-(anthracene-9-yl)-2-cyanoacrylic acid | N/A |

| M2 (Sensitizer) | 2-cyano-3-(10-methoxyanthracene-9-yl)acrylic acid | N/A |

| M3 (Sensitizer) | 2-(anthracene-9-ylmethylene) malonic acid | N/A |

| M4 (Sensitizer) | 2-((10-methoxyanthracene-9-yl)methylene)malonic acid | N/A |

Concluding Remarks and Future Research Outlook

Persistent Challenges and Open Questions in 9-Methoxyanthracene Research

Despite its established properties, several challenges and open questions remain in the research surrounding this compound and similar anthracene (B1667546) derivatives. These include:

Synthetic Scalability and Purity: While standard synthetic routes exist, developing more efficient, scalable, and environmentally friendly methods for producing high-purity this compound can be a challenge, especially for industrial applications.

Structure-Property Relationships: A deeper, more quantitative understanding of how subtle structural modifications (e.g., positional isomers, additional substituents) precisely tune photophysical properties like fluorescence quantum yield, excited-state lifetime, and photochemical reactivity is still being refined.

Solid-State Behavior: Predicting and controlling the solid-state packing and subsequent photochemical or photomechanical behavior remains complex. Factors influencing crystal lattice stability and photoreactivity in solid form require further investigation researchgate.netacs.orgresearchgate.net.

Prospective Research Directions and Innovation Opportunities

Future research on this compound and its derivatives could focus on several promising directions:

Advanced Materials Design: Exploring its incorporation into novel materials for organic electronics, such as more efficient OLED emitters, organic semiconductors for transistors, or components in organic photovoltaics, leveraging its tunable photophysical properties.

Photocatalysis and Photoredox Chemistry: Investigating its potential as a photocatalyst or photosensitizer in organic transformations, utilizing its ability to absorb light and participate in electron or energy transfer processes.

Computational Modeling: Employing advanced computational methods (e.g., DFT, TD-DFT) to predict the properties of new anthracene derivatives, guide synthetic efforts, and elucidate complex reaction mechanisms, similar to studies on other anthracene derivatives researchgate.netnih.gov.

Supramolecular Assemblies: Designing and studying supramolecular architectures incorporating this compound to create functional materials with emergent properties, such as molecular switches or sensors.

Interdisciplinary Impact and Broader Scientific Contributions

Research on this compound contributes to several scientific disciplines:

Fundamental Photophysics: It advances the fundamental understanding of the photophysics of conjugated π-systems, particularly how electron-donating substituents influence excited-state dynamics and photochemical reactivity in polycyclic aromatic hydrocarbons.

Organic Electronics: Findings from studies on this compound and related compounds directly inform the development of next-generation organic electronic devices, impacting fields from display technology to solid-state lighting.

Materials Science: It contributes to the broader field of materials science by providing insights into the design principles for organic functional materials with tailored optical and electronic characteristics. The exploration of photochemical reactions in crystals, as seen with 9-methylanthracene (B110197), also has implications for photomechanics and solid-state chemistry researchgate.net.

Q & A

Q. What are the established synthetic routes for 9-Methoxyanthracene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Diels-Alder reactions. For example, Meek et al. (1963) demonstrated the use of 9-anthryl acetate in Diels-Alder reactions under reflux conditions with dienophiles like maleic anhydride, achieving yields of ~70% after purification . Key factors include temperature control (reflux at 120–150°C), solvent polarity (e.g., dichloroethane), and catalyst selection (hydroquinone as a stabilizer in radical reactions) . Purity is optimized via column chromatography using silica gel and non-polar solvents.

Q. How can UV-Vis spectroscopy and computational methods characterize the electronic transitions of this compound?

- Methodological Answer : UV-Vis spectroscopy in aprotic solvents (e.g., hexane) reveals π→π* transitions at ~380–400 nm, with solvatochromic shifts observed in protic solvents due to hydrogen bonding . Computational studies (e.g., DFT at B3LYP/6-31G*) correlate experimental spectra with HOMO-LUMO energy gaps. For instance, this compound’s HOMO (-5.2 eV) is higher than anthracene’s (-5.3 eV), explaining its enhanced reactivity in electron-deficient systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant suits (e.g., Tyvek) to prevent dermal exposure. Inspect gloves for defects before use and decontaminate surfaces with ethanol . In case of inhalation, move to fresh air and administer oxygen if needed. For spills, collect solid material in sealed containers and avoid aqueous drainage systems .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its photophysical properties?

- Methodological Answer : X-ray crystallography reveals non-centrosymmetric packing with interplanar distances >4.5 Å between meso-carbons, reducing π-π stacking interactions compared to 9-methylanthracene (3.57 Å). This structural feature decreases excimer formation, which is validated via fluorescence quenching experiments in crystalline vs. solution states .

Q. What mechanistic insights explain the divergent reactivity of this compound in radical vs. electrophilic substitution reactions?

- Methodological Answer : The methoxy group acts as an electron donor, stabilizing radical intermediates in oxidation reactions (e.g., with trifluoromethyl hypofluorite) but deactivates the aromatic ring toward electrophiles. Radical pathways are confirmed via ESR spectroscopy, showing persistent anthracene-centered radicals, while electrophilic substitution (e.g., nitration) requires Lewis acid catalysts (e.g., FeCl₃) to overcome electronic deactivation .

Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent purity, oxygen exclusion, and catalyst loading. For example, Patrick and Hayward (1974) reported 85% yield in anhydrous CCl₄ under nitrogen, whereas aerobic conditions reduce yields to <50% due to radical quenching . Systematic replication with controlled variables (e.g., degassed solvents, inert atmosphere) and kinetic monitoring (e.g., HPLC) can isolate critical factors .

Q. What role do hypervalent interactions play in the stability of this compound supramolecular assemblies?

- Methodological Answer : Atoms-in-molecules (AIM) analysis identifies extended 5c-6e hypervalent interactions between the methoxy oxygen and adjacent aryl carbons (C9–O–C10′ distances ~3.2 Å). These interactions stabilize columnar structures in the solid state, as evidenced by X-ray diffraction and Hirshfeld surface analysis .

Data Contradiction and Validation

Q. Why do computational models sometimes fail to predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Discrepancies arise from neglecting solvent effects and transition-state entropy. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., dichloroethane) improve accuracy by accounting for solvation shells around the dienophile. Experimental validation via ¹H NMR kinetic studies under varying dielectric conditions is recommended .

Methodological Best Practices

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer : Use LC-MS/MS to track degradation products in simulated sunlight (UVB irradiation, λ = 290–320 nm) and aqueous matrices (pH 5–9). Compare half-lives in aerobic vs. anaerobic conditions, and employ isotopically labeled analogs (e.g., ¹³C-methoxy) to elucidate cleavage mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.